5-HT2C/5-HT2A Selectivity and 5-HT2B Sparing vs. 5-HT2 Agonist-1
5-HT2A&5-HT2C agonist-1 demonstrates a 218-fold higher potency at 5-HT2C (IC50 = 0.9 nM) relative to 5-HT2A (IC50 = 196 nM), as measured in functional assays [1]. In direct comparison, the closely related analog 5-HT2 agonist-1 (Compound 24) exhibits IC50 values of 10 nM (5-HT2A), 8.3 nM (5-HT2B), and 1.6 nM (5-HT2C), yielding only a 6.3-fold 5-HT2C/5-HT2A selectivity ratio and non-negligible 5-HT2B agonist activity . 5-HT2A&5-HT2C agonist-1 lacks measurable 5-HT2B agonist activity per patent disclosure, whereas 5-HT2 agonist-1 activates 5-HT2B with IC50 = 8.3 nM—a receptor associated with cardiac valvulopathy risk [2].
| Evidence Dimension | 5-HT2C/5-HT2A selectivity ratio based on functional IC50 |
|---|---|
| Target Compound Data | 5-HT2C IC50 = 0.9 nM; 5-HT2A IC50 = 196 nM; ratio = 218-fold |
| Comparator Or Baseline | 5-HT2 agonist-1 (Compound 24): 5-HT2C IC50 = 1.6 nM; 5-HT2A IC50 = 10 nM; ratio = 6.3-fold; 5-HT2B IC50 = 8.3 nM |
| Quantified Difference | 5-HT2A&5-HT2C agonist-1 achieves 35-fold greater 5-HT2C/5-HT2A selectivity; lacks 5-HT2B activity vs comparator's 5-HT2B IC50 = 8.3 nM |
| Conditions | Functional agonist activity assays; specific cell line and assay platform details disclosed in patent WO2021179091 |
Why This Matters
The 218-fold selectivity ratio enables dissection of 5-HT2C-mediated effects with substantially reduced confounding from concurrent 5-HT2A activation, while absence of 5-HT2B agonism eliminates a key safety liability present in the comparator.
- [1] Kozikowski A, et al. 3-(2-(Aminoethyl)-indol-4-ol derivatives, methods of preparation thereof, and the use as 5-HT2 receptor modulators. Patent WO2021179091. 2021. View Source
- [2] Rothman RB, Baumann MH, Savage JE, et al. Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation. 2000;102(23):2836-2841. View Source
